1-(3,4,5-tribromophenyl)ethanone
Description
1-(3,4,5-Tribromophenyl)ethanone is a brominated acetophenone derivative with the molecular formula C₈H₅Br₃O and an approximate molecular weight of 372.84 g/mol (assuming similarity to its hydroxylated analogue in ). The compound features a phenyl ring substituted with three bromine atoms at the 3-, 4-, and 5-positions and an acetyl group at the 1-position. Bromine’s electron-withdrawing nature significantly influences the compound’s electronic properties, making it less reactive toward electrophilic aromatic substitution compared to methoxy- or hydroxy-substituted analogues.
Properties
IUPAC Name |
1-(3,4,5-tribromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOXENYPIZJFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641028 | |
| Record name | 1-(3,4,5-Tribromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104892-58-2 | |
| Record name | 1-(3,4,5-Tribromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-tribromophenyl)ethanone typically involves the bromination of acetophenone. The reaction is carried out by treating acetophenone with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced to the 3, 4, and 5 positions of the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-tribromophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones.
Scientific Research Applications
1-(3,4,5-tribromophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1-(3,4,5-tribromophenyl)ethanone involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogues and their distinguishing features are summarized below:
Physicochemical Properties
- Polarity and Solubility: The hydroxylated analogue (1-(3,4,5-Tribromo-2-hydroxyphenyl)ethanone) exhibits higher water solubility due to the -OH group, whereas the non-hydroxylated target compound is likely more lipophilic . Trifluoromethyl derivatives (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)ethanone) display enhanced lipid solubility, making them suitable for blood-brain barrier penetration in drug design .
- Thermal Stability: Brominated compounds generally exhibit higher thermal stability. For example, 2-bromo-1-(3,4,5-tribromophenyl)ethanone’s additional bromine substituent likely increases its melting point compared to the target compound .
Biological Activity
1-(3,4,5-Tribromophenyl)ethanone, also known as tribromophenyl ethanone, is a brominated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its brominated phenyl group attached to an ethanone moiety. The presence of multiple bromine atoms significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H6Br3O |
| Molecular Weight | 305.86 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its interaction with various cellular targets. It is known to act as a precursor in the biosynthesis of capsaicinoids, which are bioactive compounds associated with numerous health benefits. This compound may influence cellular signaling pathways and modulate enzyme activities involved in lipid metabolism and fatty acid synthesis .
Cellular Effects
Research indicates that this compound exhibits diverse effects on cellular processes:
- Anti-inflammatory Properties : It has shown potential in reducing inflammation through the modulation of cytokine production.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains .
- Antitumor Potential : There are indications that this compound could inhibit the proliferation of cancer cells, warranting further investigation into its anticancer properties.
Study 1: Antimicrobial Activity
A study conducted on various brominated compounds, including this compound, demonstrated its effectiveness against Gram-positive bacteria. The compound was tested at varying concentrations to assess its minimum inhibitory concentration (MIC), revealing significant antimicrobial activity at lower doses.
Study 2: Anti-inflammatory Effects
In vitro experiments using macrophage cell lines indicated that treatment with this compound resulted in a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in inflammatory disease management.
Pharmacokinetics
The pharmacokinetic profile of this compound remains underexplored; however, it is hypothesized that its distribution within biological systems is influenced by its lipophilicity due to the presence of bromine atoms. Understanding its absorption, distribution, metabolism, and excretion (ADME) will be crucial for future therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
